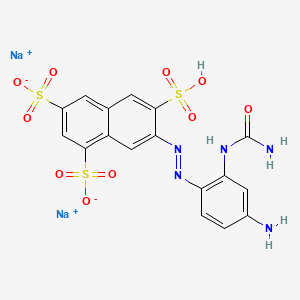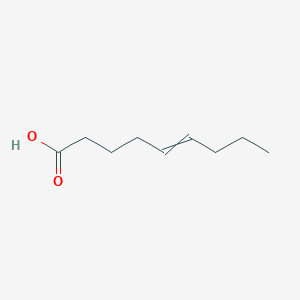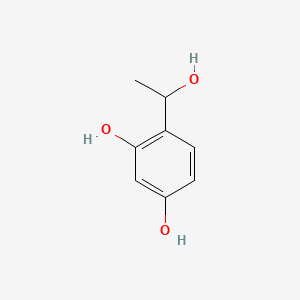
4-(1-Hydroxyethyl)resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyethyl)resorcinol is an organic compound that belongs to the resorcinol family. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the resorcinol ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)resorcinol typically involves the alkylation of resorcinol with ethylene oxide or ethylene carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack on the ethylene oxide, leading to the formation of the hydroxyethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylresorcinol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the resorcinol ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-(1-Hydroxyethyl)benzaldehyde or 4-(1-Hydroxyethyl)benzoic acid.
Reduction: Formation of 4-ethylresorcinol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(1-Hydroxyethyl)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in skin lightening and anti-aging products due to its ability to inhibit tyrosinase activity.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)resorcinol involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis, is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This makes it a valuable compound in cosmetic formulations aimed at skin lightening.
Comparison with Similar Compounds
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Hexylresorcinol: An alkyl derivative used in skin care products for its antiseptic and skin lightening properties.
4-Hexylresorcinol: Known for its application in wound healing and anti-inflammatory effects.
Uniqueness: 4-(1-Hydroxyethyl)resorcinol stands out due to its specific hydroxyethyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit tyrosinase more effectively than other resorcinol derivatives makes it particularly valuable in cosmetic and dermatological applications.
Properties
CAS No. |
67828-36-8 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3 |
InChI Key |
DUNRSBLUMXLQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


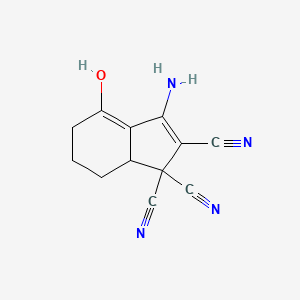
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

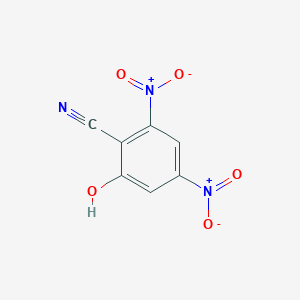
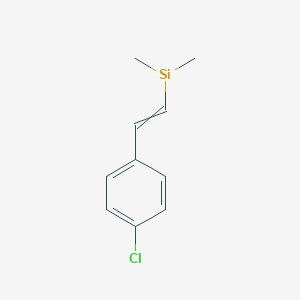

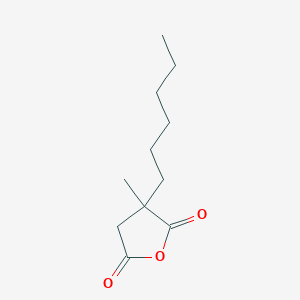

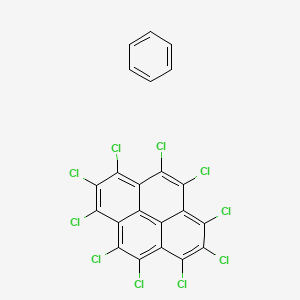
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

